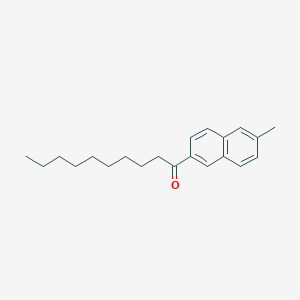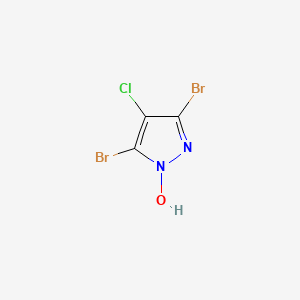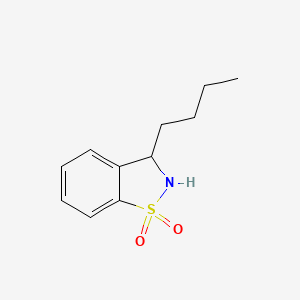
Methyl (1,1-difluorohex-5-en-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1,1-difluorohex-5-en-2-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is characterized by the presence of a difluoroalkyl group and a carbamate moiety, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1,1-difluorohex-5-en-2-yl)carbamate typically involves the reaction of 1,1-difluorohex-5-en-2-amine with methyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
1,1-difluorohex-5-en-2-amine+methyl chloroformate→methyl (1,1-difluorohex-5-en-2-yl)carbamate+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow systems to enhance efficiency and yield. Catalysts such as iron-chrome or other metal-based catalysts can be employed to facilitate the reaction and improve selectivity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl (1,1-difluorohex-5-en-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The difluoroalkyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorohex-5-en-2-one, while reduction could produce difluorohex-5-en-2-amine .
Aplicaciones Científicas De Investigación
Methyl (1,1-difluorohex-5-en-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can serve as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.
Industry: It finds applications in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl (1,1-difluorohex-5-en-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals and pesticides .
Comparación Con Compuestos Similares
Methyl carbamate: Lacks the difluoroalkyl group, making it less reactive in certain chemical reactions.
Ethyl (1,1-difluorohex-5-en-2-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and solubility.
1,1-Difluorohex-5-en-2-yl carbamate: Similar but without the methyl ester group, leading to different chemical properties.
Uniqueness: Methyl (1,1-difluorohex-5-en-2-yl)carbamate is unique due to the presence of both the difluoroalkyl group and the carbamate moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Propiedades
Número CAS |
81982-41-4 |
|---|---|
Fórmula molecular |
C8H13F2NO2 |
Peso molecular |
193.19 g/mol |
Nombre IUPAC |
methyl N-(1,1-difluorohex-5-en-2-yl)carbamate |
InChI |
InChI=1S/C8H13F2NO2/c1-3-4-5-6(7(9)10)11-8(12)13-2/h3,6-7H,1,4-5H2,2H3,(H,11,12) |
Clave InChI |
HEGYVTJXEDINOF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC(CCC=C)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)


![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)



![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)



![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
